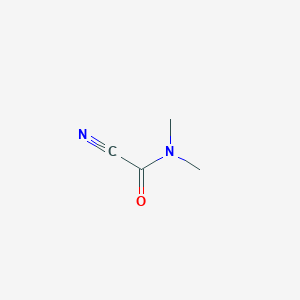
1-cyano-N,N-dimethylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyano-N,N-dimethylformamide is an organic compound with the molecular formula C₄H₆N₂O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-cyano-N,N-dimethylformamide can be synthesized through several methods. One common method involves the reaction of dimethylamine with cyanogen chloride. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, dimethylcarbamyl cyanide is produced using a continuous flow reactor to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-cyano-N,N-dimethylformamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include dimethylamine derivatives, nitriles, and various substituted carbamates.
Aplicaciones Científicas De Investigación
1-cyano-N,N-dimethylformamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: this compound is used in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism by which dimethylcarbamyl cyanide exerts its effects involves the interaction of its cyanide group with various molecular targets. The cyanide group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in various synthetic applications to form new chemical bonds and structures.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylcarbamoyl chloride: Similar in structure but contains a chloride group instead of a cyanide group.
Dimethylamine: A simpler amine that lacks the cyanide functionality.
Cyanogen chloride: Contains a cyanide group but is more reactive and toxic.
Uniqueness
1-cyano-N,N-dimethylformamide is unique due to its combination of the dimethylcarbamyl and cyanide functionalities, which confer distinct reactivity patterns. This makes it a valuable reagent in organic synthesis, offering versatility that is not found in simpler compounds.
Propiedades
Número CAS |
16703-51-8 |
|---|---|
Fórmula molecular |
C4H6N2O |
Peso molecular |
98.1 g/mol |
Nombre IUPAC |
1-cyano-N,N-dimethylformamide |
InChI |
InChI=1S/C4H6N2O/c1-6(2)4(7)3-5/h1-2H3 |
Clave InChI |
DNRRZLQWEDPRRM-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C#N |
SMILES canónico |
CN(C)C(=O)C#N |
Key on ui other cas no. |
16703-51-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















